molecular formula C20H20N6O3 B2863954 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-03-4

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2863954
CAS RN: 946231-03-4
M. Wt: 392.419
InChI Key: QXEKTNFBOPHANO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-c][1,2,4]triazine core, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-c][1,2,4]triazine core would likely contribute significantly to the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, it might have a certain solubility profile based on its polarity, and its stability might be influenced by the presence of certain functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds related to the query molecule have been synthesized through various chemical reactions, demonstrating the versatility and potential for modification of these structures. For instance, studies have detailed the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derivatives from precursors like visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic pathways often involve cyclization, alkylation, and functionalization steps that are crucial for obtaining the desired heterocyclic frameworks with potential bioactive properties.

Biological Activities

The biological activities of compounds within this chemical space have been extensively explored, with findings highlighting their potential as antimicrobial, anti-inflammatory, and analgesic agents. For example, certain synthesized thiazolo and triazolo derivatives have shown remarkable activity against various microbial strains, indicating their potential as lead compounds for the development of new antimicrobials (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Additionally, the design of benzamide-based heterocycles has led to the discovery of compounds with significant anti-influenza virus activity, underscoring the therapeutic potential of these molecules in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it might interact with a specific biological target to exert its effects .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-29-16-5-3-15(4-6-16)25-11-12-26-19(28)17(23-24-20(25)26)18(27)22-13-14-7-9-21-10-8-14/h3-10H,2,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKTNFBOPHANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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